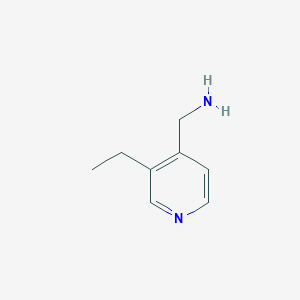

(3-Ethylpyridin-4-yl)methanamine

Description

Contextualization within Heterocyclic Amine Research

Heterocyclic amines are a vast class of organic compounds that feature a ring structure containing at least one atom that is not carbon, in this case, nitrogen. wikipedia.org These compounds are ubiquitous in nature and are fundamental to many biological processes. Research into heterocyclic aromatic amines (HAAs) is extensive, partly because some are formed during the high-temperature cooking of protein-rich foods and have been identified as potential carcinogens. nih.govresearchgate.netnih.govtandfonline.com This has led to in-depth studies on their formation, metabolism, and biological effects. nih.govresearchgate.net The study of simpler, synthetic heterocyclic amines like (3-Ethylpyridin-4-yl)methanamine contributes to the fundamental understanding of this broad class of molecules, away from the context of food-formed toxins.

Significance of Pyridine-Based Methanamine Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, meaning it is a common structural feature in many FDA-approved drugs. rsc.orgresearchgate.net Its nitrogen atom can act as a hydrogen bond acceptor and improve the water solubility of a molecule, which are desirable properties for drug candidates. researchgate.netnih.gov The incorporation of a methanamine group provides a reactive handle, a site on the molecule that allows for further chemical modifications. This enables chemists to use pyridine-based methanamines as versatile building blocks to construct a library of more complex molecules with diverse biological activities. researchgate.net This approach is a cornerstone of drug discovery, allowing for the systematic exploration of chemical space to identify new therapeutic agents. rsc.orgresearchgate.net

Overview of Current Research Trends for Alkylpyridinemethanamines

Research on alkylpyridinemethanamines, the class of compounds to which this compound belongs, is primarily focused on their utility as intermediates in the synthesis of new pharmaceuticals and other functional materials. Scientists often synthesize derivatives of these compounds to explore their potential as ligands for various biological targets or as key components in novel chemical reactions. While specific research trends for the ethyl derivative are not widely documented, related structures with different alkyl or other substituents are continuously being explored in patent literature and academic research for a wide range of applications.

Identification of Research Gaps Pertaining to this compound

A review of available scientific and patent literature reveals a significant research gap specifically concerning this compound. While its constituent parts—the pyridine ring, the ethyl group, and the methanamine group—are all well-understood components in medicinal and organic chemistry, the specific combination found in this molecule has not been the subject of extensive public research. There is a lack of published data on its detailed physicochemical properties, its specific synthetic routes, and its potential biological activities. This presents an opportunity for future research to characterize this compound and explore its potential applications as a novel building block in the development of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

(3-ethylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7-6-10-4-3-8(7)5-9/h3-4,6H,2,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQXIXQHINAEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethylpyridin 4 Yl Methanamine and Its Analogs

A Survey of Established Synthetic Pathways for Pyridine (B92270) Methanamines

The construction of pyridine methanamines can be achieved through several strategic approaches, each with its own set of advantages and substrate scope. These methods typically involve the introduction or modification of a one-carbon unit at a specific position on the pyridine ring.

Reductive Amination Strategies for Pyridine Carboxaldehydes

Reductive amination stands as a cornerstone for the synthesis of amines, and its application to pyridine carboxaldehydes provides a direct and versatile route to pyridine methanamines. This two-step, one-pot process involves the initial reaction of a pyridine carboxaldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.com A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired selectivity. youtube.commasterorganicchemistry.com

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.commasterorganicchemistry.com Sodium cyanoborohydride is particularly noted for its ability to selectively reduce the iminium ion in the presence of the starting aldehyde. youtube.com The reaction conditions can be tailored to accommodate a wide range of pyridine carboxaldehydes and amine sources, including ammonia (B1221849) for the synthesis of primary amines. organic-chemistry.org

For instance, the synthesis of N-substituted 3-amino-4-halopyridines has been efficiently achieved through a reductive amination protocol. nih.gov This method highlights the utility of reductive amination in creating diverse libraries of substituted pyridine derivatives.

Table 1: Examples of Reductive Amination for Pyridine Methanamine Synthesis

| Pyridine Carboxaldehyde | Amine Source | Reducing Agent | Product | Yield (%) | Reference |

| 3-Pyridinecarboxaldehyde (B140518) | Ammonia | Sodium Cyanoborohydride | 3-(Aminomethyl)pyridine | High | youtube.com |

| 4-Pyridinecarboxaldehyde | Methylamine | Sodium Triacetoxyborohydride | (4-Pyridinyl)methanamine, N-methyl- | Good | masterorganicchemistry.com |

| 2-Pyridinecarboxaldehyde | Benzylamine | Palladium on Carbon/H₂ | N-(Phenylmethyl)-2-pyridinemethanamine | Variable | youtube.com |

Alkylation of Pyridine Derivatives with Subsequent Reduction

Another effective strategy involves the introduction of a functionalized one-carbon unit onto the pyridine ring, followed by a reduction step. A common approach is the cyanation of a pyridine derivative to yield a cyanopyridine, which can then be reduced to the corresponding aminomethylpyridine. The reduction of the nitrile group can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or other metal hydrides.

The synthesis of cyanopyridines can be achieved through several methods, including the ammoxidation of picolines (methylpyridines), reaction of pyridine N-oxides with cyanide ions, or the dehydration of pyridine carboxamides. thieme-connect.de For example, 3-cyanopyridine (B1664610) can be synthesized from 3-pyridinecarboxaldehyde in the presence of ammonium (B1175870) sulfate (B86663) and sulfur. chemicalbook.com Similarly, 4-cyanopyridine (B195900) can be prepared from 4-methylpyridine (B42270) via ammoxidation or from 4-pyridinecarboxaldehyde. chemicalbook.com

Once the cyanopyridine is obtained, its reduction provides a direct route to the desired pyridine methanamine. For example, the reduction of 2-propyl-4-cyanopyridine is a key step in the synthesis of prothionamide, a tuberculostatic drug. derpharmachemica.com

Nucleophilic Substitution Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) on halogenated pyridines offers a viable pathway for introducing the aminomethyl group or its precursors. While direct displacement of a halogen with an aminomethyl anion is challenging, a more common strategy involves the introduction of a cyano group via nucleophilic substitution with a cyanide salt, followed by reduction as described in the previous section.

Alternatively, a protected aminomethyl group can be introduced. For example, N-substituted-3-amino-4-halopyridines can serve as valuable intermediates for further elaboration. nih.gov These compounds can be synthesized through methods such as directed ortho-metalation followed by halogenation. nih.gov

Multi-Component Reactions Incorporating Pyridine Moieties

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecules, including substituted pyridines, in a single step from three or more starting materials. researchgate.net The Hantzsch pyridine synthesis, a classic example of an MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. While this method primarily yields dihydropyridines that require subsequent oxidation, modern variations have been developed to directly afford pyridines.

More contemporary MCRs have been developed for the synthesis of highly functionalized pyridines, including those bearing cyano groups which can be subsequently reduced. For instance, a one-pot, four-component reaction of a β-ketoester, an arylaldehyde, malononitrile, and an alcohol in the presence of a catalyst can produce substituted cyanopyridines in high yields. researchgate.net

Targeted Synthesis of (3-Ethylpyridin-4-yl)methanamine

The synthesis of the specific target molecule, this compound, can be strategically planned by retrosynthetic analysis, identifying key precursor molecules that can be assembled using the established methodologies discussed above.

Design of Precursor Molecules with Appropriate Functionalization

Synthesis of 3-Ethyl-4-cyanopyridine:

This precursor can be envisioned to be synthesized from 3-ethyl-4-methylpyridine. nih.gov The methyl group can be converted to a nitrile via ammoxidation, a common industrial process for producing cyanopyridines. chemicalbook.com Alternatively, a laboratory-scale synthesis could involve the bromination of the methyl group followed by displacement with a cyanide salt.

Another approach to 3-ethyl-4-cyanopyridine could start from a pre-functionalized pyridine. For example, a halogenated pyridine at the 4-position could undergo a palladium-catalyzed cross-coupling reaction with an ethyl group, followed by cyanation.

Synthesis of 3-Ethylpyridine-4-carboxaldehyde:

The synthesis of this aldehyde precursor could also start from 3-ethyl-4-methylpyridine. Oxidation of the methyl group to a formyl group can be achieved using various oxidizing agents. A multi-step sequence involving conversion of the methyl group to a hydroxymethyl group, followed by oxidation, is also a viable route. google.comgoogle.com

Once either of these precursors is obtained, the final conversion to this compound is straightforward:

From 3-ethyl-4-cyanopyridine: Reduction of the nitrile group using a suitable reducing agent like LiAlH₄ or catalytic hydrogenation would yield the target primary amine.

From 3-ethylpyridine-4-carboxaldehyde: Reductive amination with ammonia would directly provide this compound. youtube.com

Table 2: Proposed Precursors for the Synthesis of this compound

| Precursor Molecule | Retrosynthetic Origin | Key Transformation to Target |

| 3-Ethyl-4-cyanopyridine | Ammoxidation of 3-ethyl-4-methylpyridine | Reduction of nitrile |

| 3-Ethylpyridine-4-carboxaldehyde | Oxidation of 3-ethyl-4-methylpyridine | Reductive amination |

This targeted approach, leveraging well-established synthetic transformations, provides a clear and efficient pathway for the synthesis of this compound, a valuable building block for further chemical exploration.

Optimization of Reaction Conditions for Chemoselectivity and Yield

The synthesis of this compound, commonly achieved through the reduction of 3-ethylpyridine-4-carbonitrile, requires careful optimization to maximize yield and ensure chemoselectivity. The primary challenge lies in preventing side reactions, such as over-reduction or the formation of secondary amines. Key parameters for optimization include the choice of catalyst, solvent, temperature, and pressure.

Catalyst Selection: The catalytic hydrogenation of the nitrile group is a prevalent method. Different catalysts exhibit varying levels of activity and selectivity.

Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst, though it can sometimes lead to the formation of secondary and tertiary amine impurities through condensation reactions. The addition of ammonia can help suppress this side reaction.

Palladium (Pd) and Platinum (Pt): These precious metal catalysts, often supported on carbon (Pd/C, Pt/C), can offer higher selectivity under milder conditions, reducing the risk of side-product formation.

Rhodium (Rh): Rhodium-based catalysts may also be employed, particularly when high selectivity is paramount, although they are generally more expensive.

Solvent Effects: The solvent system plays a crucial role in modulating catalyst activity and selectivity. Ethanolic or methanolic solutions are common, often with the addition of ammonia to minimize the formation of secondary amines. Ethereal solvents like tetrahydrofuran (B95107) (THF) can also be used.

Temperature and Pressure: These parameters are interdependent and must be fine-tuned. Higher temperatures and pressures generally increase the reaction rate but can also promote undesirable side reactions. Optimal conditions are typically sought to achieve a complete conversion of the nitrile in the shortest time possible without compromising the purity of the primary amine. For instance, reactions with Raney Nickel might require higher pressures (e.g., 50-100 atm) and temperatures (e.g., 80-120 °C), whereas a more active catalyst like Rhodium might proceed under milder conditions.

The optimization process involves a systematic variation of these parameters to identify the ideal conditions for producing this compound with high purity and yield.

Table 1: Optimization of Reaction Conditions for Nitrile Reduction

| Parameter | Variation | Effect on Yield and Chemoselectivity |

|---|---|---|

| Catalyst | Raney Nickel | High activity, cost-effective; may require ammonia to suppress secondary amine formation. |

| Palladium on Carbon (Pd/C) | Good selectivity under milder conditions; lower risk of side products. | |

| Rhodium on Alumina (Rh/Al₂O₃) | High selectivity, effective for clean conversions; higher cost. | |

| Solvent | Methanol/Ethanol | Common protic solvents, often used with ammonia. |

| Tetrahydrofuran (THF) | Aprotic solvent option, can influence catalyst performance. | |

| Temperature | 50-150 °C | Higher temperatures increase rate but can reduce selectivity. |

| Pressure | 10-100 atm | Higher pressure increases rate, especially for less reactive substrates. |

| Additive | Ammonia | Suppresses the formation of secondary and tertiary amine impurities. |

Strategies for Scale-Up and Process Development

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several challenges that require robust process development strategies. gmpua.com Key considerations include ensuring consistent product quality, managing reaction exotherms, handling materials efficiently, and maintaining a safe operating environment.

Process Safety and Thermal Management: Catalytic hydrogenations are highly exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaways, which could lead to dangerous pressure build-ups and loss of selectivity. Scale-up requires moving from simple lab glassware to jacketed reactors with sophisticated cooling systems and temperature monitoring.

Mass Transfer Limitations: In heterogeneous catalytic reactions, the rate can be limited by the transport of the hydrogen gas to the catalyst surface. Effective agitation and sparging systems are essential in large reactors to ensure efficient gas-liquid mass transfer and maintain a consistent reaction rate.

Catalyst Handling and Recovery: On an industrial scale, the catalyst represents a significant cost. Processes must be designed for efficient catalyst filtration and recovery for reuse. For slurry-phase reactions, this involves robust filtration systems. Alternatively, fixed-bed reactors, where the liquid phase flows through a stationary bed of catalyst, can simplify catalyst separation and are well-suited for continuous processing.

Continuous Flow Chemistry: Modern process development increasingly favors continuous flow reactors over traditional batch reactors for large-scale synthesis. numberanalytics.com Flow chemistry offers several advantages for this type of transformation:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for superior heat management.

Improved Consistency: Precise control over reaction parameters (temperature, pressure, residence time) leads to more consistent product quality and yield.

Scalability: Scaling up production is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which avoids the complex re-optimization often required when scaling up batch reactors. rsc.org

Asymmetric Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the synthesis of its chiral analogs is of significant interest for applications in pharmaceuticals and materials science, where specific stereoisomers are often required. nih.gov Asymmetric synthesis introduces a chiral center into the molecule in a controlled manner. This can be achieved by modifying the starting material or the synthetic route.

Methods for Asymmetric Induction:

Chiral Catalysts: The reduction of a suitable prochiral precursor, such as a ketone or an imine derived from the pyridine scaffold, can be performed using a chiral catalyst. For example, the asymmetric hydrogenation of an imine using a chiral iridium or rhodium complex can yield a single enantiomer of the amine. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. whiterose.ac.uk After the new stereocenter is created, the auxiliary is removed, yielding the enantiopure product. ub.edu For instance, a chiral auxiliary could be attached to the amine nitrogen to direct the stereoselective alkylation of the adjacent carbon.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chiral amines. numberanalytics.com Transaminases, for example, can convert a ketone precursor into a chiral amine with very high enantioselectivity under mild aqueous conditions. Imine reductases (IREDs) are another class of enzymes that can asymmetrically reduce imines. researchgate.net

Table 2: Approaches to Asymmetric Synthesis of Chiral Amine Analogs

| Method | Description | Advantages |

|---|---|---|

| Chiral Metal Catalysis | Uses a transition metal (e.g., Rh, Ir, Ru) complexed with a chiral ligand to catalyze asymmetric hydrogenation or transfer hydrogenation. wikipedia.org | High turnover numbers, broad substrate scope. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to control stereochemistry, then removed. whiterose.ac.uk | Reliable and predictable stereochemical control. |

| Organocatalysis | Uses small, chiral organic molecules (e.g., chiral phosphoric acids) to catalyze the asymmetric transformation. ub.edu | Metal-free, often robust and less sensitive to air/moisture. |

| Biocatalysis (Enzymes) | Employs enzymes like transaminases or imine reductases for highly stereoselective synthesis. numberanalytics.com | Extremely high enantioselectivity, mild reaction conditions, environmentally benign. |

Green Chemistry Principles in this compound Synthesis

Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. ijariie.com The goal is to minimize waste, reduce energy consumption, and use less hazardous materials. youtube.comyoutube.com

Key Green Chemistry Strategies:

Atom Economy: The ideal synthesis maximizes the incorporation of all starting materials into the final product. Catalytic hydrogenation of 3-ethylpyridine-4-carbonitrile is an excellent example of an atom-economical reaction, as it is an addition reaction where the only other reactant is H₂, and the theoretical atom economy approaches 100%. mun.ca

Use of Safer Solvents and Reagents: The synthesis should aim to replace hazardous solvents and reagents with safer alternatives. researchgate.net For example, exploring the use of greener solvents like ethanol, water, or supercritical fluids instead of more toxic options like chlorinated hydrocarbons could significantly improve the environmental profile of the process. researchgate.net

Energy Efficiency: Reactions should be designed to be as energy-efficient as possible. researchgate.net This can involve using highly active catalysts that allow the reaction to proceed at lower temperatures and pressures. Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy input compared to conventional heating. mun.ca

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. rsc.org Catalytic hydrogenation is vastly superior to older stoichiometric reduction methods (e.g., using metal hydrides like LiAlH₄), which generate large amounts of waste. Developing reusable heterogeneous catalysts further enhances the sustainability of the process. europa.eu

Biocatalysis: As mentioned in the context of asymmetric synthesis, biocatalysis represents a powerful green technology. rsc.org Using enzymes to produce this compound or its analogs would occur under mild conditions in water, eliminating the need for harsh reagents and organic solvents. researchgate.net

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| 1. Prevention | Design synthesis to minimize waste from the outset. |

| 2. Atom Economy | Utilize catalytic hydrogenation of the nitrile, an addition reaction with high atom economy. mun.ca |

| 3. Less Hazardous Syntheses | Avoid stoichiometric metal hydrides; use catalytic methods. youtube.com |

| 5. Safer Solvents & Auxiliaries | Preferentially use ethanol, water, or supercritical CO₂ over volatile organic solvents. researchgate.net |

| 6. Design for Energy Efficiency | Employ high-activity catalysts to lower reaction temperature/pressure; consider microwave heating. mun.ca |

| 7. Use of Renewable Feedstocks | Explore routes from bio-based platform chemicals where possible. europa.eu |

| 9. Catalysis | Use recyclable heterogeneous or homogeneous catalysts instead of stoichiometric reagents. rsc.org |

By consciously applying these principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Functional Group Transformations of 3 Ethylpyridin 4 Yl Methanamine

Reactivity of the Primary Amine Moiety

The exocyclic primary amine is a potent nucleophile and a site for numerous functional group transformations. Its reactivity is characteristic of a typical primary alkylamine, allowing for the formation of a wide array of derivatives.

Formation of Amides, Ureas, and Thioureas

The primary amine of (3-Ethylpyridin-4-yl)methanamine readily undergoes reactions with acylating and related agents to form stable amide, urea (B33335), and thiourea (B124793) linkages.

Amide Formation: In a standard acylation reaction, the amine can be treated with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to yield the corresponding amides. This reaction is fundamental in peptide synthesis and the creation of various pharmacologically relevant structures.

Urea and Thiourea Formation: The synthesis of urea and thiourea derivatives is achieved by reacting the primary amine with isocyanates and isothiocyanates, respectively. researchgate.net These reactions are typically high-yielding and proceed under mild conditions. The addition of the nucleophilic amine to the electrophilic carbon of the isocyanate or isothiocyanate is a robust method for creating these functional groups. researchgate.netanalis.com.my For instance, the reaction with an aryl isothiocyanate would produce an N,N'-disubstituted thiourea. analis.com.my Similarly, heterocyclic urea compounds can be synthesized through reactions involving isocyanates. google.com

Table 1: General Reactions for Amide, Urea, and Thiourea Formation

| Starting Material | Reagent | Product Type | General Structure of Product |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Amide | |

| This compound | Isocyanate (R-NCO) | Urea | |

| This compound | Isothiocyanate (R-NCS) | Thiourea |

Imine and Enamine Formation and Subsequent Transformations

The reaction of this compound with carbonyl compounds such as aldehydes and ketones leads to the formation of imines, also known as Schiff bases.

Imine Formation: As a primary amine, it reacts with aldehydes or ketones in an acid-catalyzed condensation reaction to form a C=N double bond. masterorganicchemistry.comlibretexts.org This process is reversible and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine. libretexts.orgyoutube.com The reaction rate is highly dependent on the pH, with optimal conditions typically being mildly acidic (pH 4-5). libretexts.orglibretexts.org These imines can be isolated or used in situ for subsequent transformations, such as reduction to secondary amines (reductive amination). youtube.com

Enamine Formation: It is important to note that enamines are typically formed from the reaction of aldehydes or ketones with secondary amines. libretexts.orglibretexts.orgmasterorganicchemistry.com The mechanism involves the formation of an iminium ion intermediate, which is then deprotonated at an adjacent carbon atom to yield the enamine. youtube.commasterorganicchemistry.com Since this compound is a primary amine, it will form an imine, not an enamine, upon reaction with a carbonyl compound. masterorganicchemistry.comlibretexts.org

Table 2: Imine Formation from a Primary Amine

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Catalyst | Product |

|---|---|---|---|

| This compound | R-CHO or R-CO-R' | Acid (e.g., H+) | Imine |

Derivatization via Alkylation and Acylation Reactions

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. The degree of alkylation can be controlled by the stoichiometry of the reactants.

Acylation: As discussed in section 3.1.1, acylation of the primary amine with acyl chlorides or anhydrides is a straightforward method to produce amides. This transformation is one of the most common derivatizations for primary amines, converting the basic amine into a neutral amide group and introducing a new substituent.

Reactions Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and is available for reaction with electrophiles without disrupting the aromatic system.

Quaternization Reactions and N-Oxidation

Quaternization: The pyridine nitrogen is nucleophilic and readily reacts with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. bohrium.com This process, known as the Menshutkin reaction, converts the neutral pyridine into a positively charged species. The resulting pyridinium salts have altered physical and chemical properties and can be used in further synthetic applications.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group enhances the reactivity of the pyridine ring, particularly facilitating nucleophilic substitution at the 2- and 4-positions.

Table 3: Reactions at the Pyridine Nitrogen

| Starting Material | Reagent | Product Type |

|---|---|---|

| This compound | Alkyl Halide (R-X) | Quaternary Pyridinium Salt |

| This compound | Peroxy Acid (e.g., m-CPBA) | Pyridine N-Oxide |

Coordination Chemistry with Transition Metal Centers

This compound contains two potential coordination sites for metal ions: the pyridine nitrogen and the primary amine nitrogen. This allows it to function as a ligand in coordination chemistry. wikipedia.org It can act as a monodentate ligand, binding to a metal center through either the pyridine nitrogen or, less commonly, the primary amine. More significantly, it has the potential to act as a bidentate chelating ligand, forming a stable six-membered ring upon coordination to a single metal center through both nitrogen atoms. The formation of such transition metal complexes can influence the catalytic activity and electronic properties of the metal center. dalalinstitute.comresearchgate.net The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring's inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it less susceptible to electrophilic aromatic substitution compared to benzene. This deactivation is further compounded in acidic media, where the nitrogen atom is protonated, creating a positively charged pyridinium ion that strongly repels electrophiles. researchgate.net Conversely, the electron deficiency at the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions relative to the nitrogen, makes the pyridine ring susceptible to nucleophilic aromatic substitution. nih.govorganic-chemistry.org

The substituents on the this compound ring, an ethyl group at the 3-position and an aminomethyl group at the 4-position, significantly influence its reactivity profile. The ethyl group is a weak electron-donating group, which slightly activates the ring towards electrophilic attack. The aminomethyl group is also an activating group. However, under the strongly acidic conditions often required for electrophilic aromatic substitution, the basic nitrogen of the aminomethyl group would also be protonated, leading to further deactivation of the ring.

Electrophilic Aromatic Substitution:

Direct electrophilic substitution on this compound is challenging. The combined deactivating effect of the protonated pyridine nitrogen and the protonated aminomethyl group would necessitate harsh reaction conditions, which could lead to side reactions and degradation. If substitution were to occur, the directing effects of the substituents would come into play. The ethyl group directs incoming electrophiles to the ortho and para positions, while the aminomethyl group also directs to its ortho positions (C3 and C5). The likely, albeit difficult to achieve, sites for electrophilic attack would be the C2 and C6 positions, influenced by the cumulative directing effects of the substituents.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the pyridine ring of this compound is more plausible, particularly if a suitable leaving group is present. The positions most activated for nucleophilic attack are C2 and C6. nih.govorganic-chemistry.org For instance, if a halogen were introduced at the C2 or C6 position, it could be displaced by a variety of nucleophiles.

A study on the competitive reactions of pyridine, 3-picoline, and 3-ethylpyridine (B110496) with phenyllithium, a strong nucleophile, revealed that the 3-alkyl substituent activates the C2 position for nucleophilic attack relative to unsubstituted pyridine. chemrxiv.org This suggests that the ethyl group in this compound would similarly activate the C2 position towards nucleophilic attack.

Table 1: Predicted Regioselectivity of Aromatic Substitution on this compound

| Reaction Type | Reagent Type | Predicted Major Substitution Position(s) | Rationale |

| Electrophilic | Nitrating agents, Halogens, etc. (in strong acid) | C2, C6 | Ring is strongly deactivated. Substitution is difficult. Directing effects of both substituents favor these positions. |

| Nucleophilic | Organolithiums, Amines, etc. (with a leaving group at C2/C6) | C2, C6 | These positions are electronically activated by the ring nitrogen. The ethyl group further activates the C2 position. |

Cyclization Reactions for Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing a nucleophilic aminomethyl group and an activatable ethyl group, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the aminomethyl group and a neighboring group on the pyridine ring.

One common strategy involves the intramolecular cyclization of a suitably functionalized derivative. For example, if the ethyl group at the C3 position were oxidized to an acetyl group, the resulting ketone could undergo condensation with the aminomethyl group at C4 to form a dihydropyrido[3,4-b]azepine ring system.

Research on related 3-amino-4-methylpyridines has demonstrated their utility in [4+1] cyclization reactions to form 6-azaindoles. In these reactions, the amino group and the adjacent methyl group act as a four-atom component that reacts with a one-atom electrophile. rsc.orgresearchgate.net By analogy, this compound could potentially undergo similar transformations. The methylene (B1212753) group of the ethyl substituent, being adjacent to the pyridine ring, could be activated for cyclization, although this would be more challenging than with a methyl group.

Furthermore, the aminomethyl group can participate in cyclocondensation reactions with various electrophiles to construct fused imidazo[1,5-a]pyridine (B1214698) systems. Studies have shown that 2-(aminomethyl)pyridines react with nitroalkanes in the presence of polyphosphoric acid to yield imidazo[1,5-a]pyridines. ias.ac.in While this compound has a 4-aminomethyl group, similar cyclization strategies involving reaction with dicarbonyl compounds or their equivalents could lead to the formation of fused pyrimidine (B1678525) or pyrazine (B50134) rings.

Table 2: Potential Cyclization Reactions of this compound Derivatives

| Starting Material Derivative | Reagent/Condition | Fused Heterocyclic Product | Reaction Type |

| 3-Acetyl-4-(aminomethyl)pyridine | Base or acid catalyst | Dihydropyrido[3,4-b]azepine | Intramolecular condensation |

| This compound | Phosgene equivalent | Imidazo[4,5-c]pyridinone | Cyclocondensation |

| This compound | 1,2-Dicarbonyl compound | Dihydropyrido[4,3-b]pyrazine | Cyclocondensation |

Oxidation and Reduction Chemistry of the Pyridine Ring and Alkyl Substituent

The oxidation and reduction of this compound can selectively target the pyridine ring, the ethyl group, or the aminomethyl group, depending on the reagents and reaction conditions.

Oxidation:

The pyridine nitrogen can be selectively oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions.

The ethyl group is susceptible to oxidation at the benzylic-like position. Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid would likely oxidize the ethyl group to a carboxylic acid, yielding 4-(aminomethyl)pyridine-3-carboxylic acid. Milder oxidation might yield the corresponding ketone, 3-acetyl-4-(aminomethyl)pyridine. The aminomethyl group is also prone to oxidation, which could lead to the formation of an amide or, with cleavage, the corresponding pyridine-4-carbaldehyde.

Studies on the biodegradation of 3-ethylpyridine have shown that microorganisms can initiate degradation through oxidation of either the pyridine ring or the ethyl group, highlighting the susceptibility of both moieties to oxidative processes. enamine.net

Reduction:

The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium is a common method. This would convert this compound to (3-ethylpiperidin-4-yl)methanamine. The reduction of the pyridine ring is a key transformation that significantly alters the geometry and basicity of the molecule.

Alternatively, reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) could lead to partial reduction of the pyridine ring. The reduction of pyridine derivatives with samarium diiodide in the presence of water has also been reported as an effective method to obtain piperidines.

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product(s) |

| N-Oxidation | H₂O₂, m-CPBA | (3-Ethyl-1-oxido-pyridin-1-ium-4-yl)methanamine |

| Side-Chain Oxidation (mild) | MnO₂ | 1-(4-(Aminomethyl)pyridin-3-yl)ethan-1-one |

| Side-Chain Oxidation (strong) | KMnO₄, H₂CrO₄ | 4-(Aminomethyl)pyridine-3-carboxylic acid |

| Ring Reduction | H₂, Pd/C or PtO₂ | (3-Ethylpiperidin-4-yl)methanamine |

Design, Synthesis, and Structure Activity Relationship Sar Studies of 3 Ethylpyridin 4 Yl Methanamine Derivatives

Rational Design of Structural Analogs

The design of new analogs of a lead compound like (3-Ethylpyridin-4-yl)methanamine is a strategic process aimed at enhancing potency, selectivity, and pharmacokinetic properties. This involves targeted modifications of its core structure.

Research on other scaffolds has shown that even minor changes to alkyl groups can significantly impact biological activity. For instance, in a series of harmine (B1663883) analogs, varying the length of a carbon chain at the 7-position was a key strategy in exploring structure-activity relationships (SAR). nih.gov The primary amine can be converted to secondary or tertiary amines to alter its hydrogen-bonding capacity and lipophilicity. Acylation to form amides or reaction with isocyanates to form ureas can introduce additional interaction points and modulate the compound's electronic profile.

Table 1: Potential Modifications of the Ethyl and Amine Groups

| Modification Site | Original Group | Potential New Group | Rationale |

|---|---|---|---|

| 3-Position | Ethyl (-CH₂CH₃) | Methyl, Propyl, Isopropyl, Cyclopropyl (B3062369) | Explore steric tolerance in the binding pocket. |

| 4-Position (Amine) | Primary Amine (-NH₂) | Secondary Amine (-NHR), Tertiary Amine (-NR₂) | Modulate basicity and lipophilicity. |

Incorporating a variety of aromatic and heterocyclic rings is a common and effective strategy in drug discovery to explore new binding interactions and improve properties. These moieties can be attached, for example, via the amine functionality to create more complex amides or secondary/tertiary amines.

Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated the success of this approach, where a range of 5-aryl and 5-heteroaryl substituents were introduced, leading to potent inhibitors of mycobacterial growth. semanticscholar.org The introduction of groups like phenyl, pyridyl, thienyl, and furyl can lead to beneficial π-stacking or hydrophobic interactions with the target protein. semanticscholar.org Furthermore, the synthesis of pyridopyrimidine-thiazole hybrids has been explored to combine the biological activities of both ring systems. nih.gov This strategy could be applied to this compound by reacting it with various heterocyclic acyl chlorides or aldehydes.

Table 2: Examples of Aromatic and Heterocyclic Moieties for Derivatization

| Moiety Type | Specific Example | Potential Attachment Point | Rationale for Introduction |

|---|---|---|---|

| Aromatic | 4-Fluorophenyl | Amine functionality (via an amide or amine linkage) | Introduce specific electronic properties (e.g., halogen bond). semanticscholar.org |

| Heterocyclic | Thiophene | Amine functionality | Modulate physicochemical properties and explore different binding modes. semanticscholar.org |

| Heterocyclic | Pyridine (B92270) | Amine functionality | Introduce additional hydrogen bond acceptors/donors. researchgate.net |

To reduce conformational flexibility and lock the molecule into a specific, biologically active conformation, bridged and spirocyclic derivatives can be designed. This conformational constraint can lead to significant increases in potency and selectivity. The synthesis of such complex structures often requires multi-step sequences.

For example, bridged tetrahydro-β-carbolines have been synthesized via Pictet-Spengler condensation of cyclic tryptamine (B22526) precursors to create conformationally restricted ligands. researchgate.net Another relevant strategy is the synthesis of spiro compounds, such as spiro[chroman-2,4'-piperidin]-4-one derivatives, which have been developed as enzyme inhibitors. nih.gov A fully bridged spirophenylacridine derivative was synthesized to precisely control the molecule's electronic structure and photophysical properties. rsc.org These synthetic principles could be adapted to the this compound scaffold, potentially by using the ethyl group and the aminomethyl group as anchor points for cyclization reactions.

Systematic Structure-Activity Relationship (SAR) Investigations

SAR studies systematically correlate the chemical structure of a compound with its biological effect. These investigations are essential to understand how modifications to the this compound scaffold influence its interaction with a biological target.

The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents play a critical role in determining a molecule's activity. In the design of dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) ligands, the affinity was found to be controlled by the electronic and steric effects of substituents on a phenylpropyl side chain. nih.gov

In a comprehensive study of pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues, a wide array of substituents were evaluated. semanticscholar.org The data revealed that small, electron-withdrawing groups, such as a fluoro group on a phenyl ring, were often favorable for potent activity. semanticscholar.org Conversely, larger, bulky groups could lead to a decrease in activity due to steric hindrance at the binding site. The calculated partition coefficient (clogP) is also a key factor, as it reflects the compound's lipophilicity, which influences its ability to cross cell membranes.

Table 3: Illustrative SAR Data for Substituted Analogs (Based on Pyrazolo[1,5-a]pyrimidine Series)

| Substituent (R) | Example Compound Type | Biological Activity (MIC, µM) | Physicochemical Property (clogP) |

|---|---|---|---|

| H | Phenyl | 0.89 | 2.97 |

| 4-F | 4-Fluorophenyl | 0.22 | 5.21 |

| 4-Me | 4-Methylphenyl | 5.0 | 5.57 |

| 4-OMe | 4-Methoxyphenyl | 0.25 | 5.08 |

| 2-Furyl | 2-Furyl | <0.13 | 4.46 |

Data derived from a study on pyrazolo[1,5-a]pyrimidines and serves as an example of SAR analysis. semanticscholar.org

The specific location of a functional group on the molecular scaffold is often as important as the group itself. A subtle shift in a substituent's position can dramatically alter binding affinity and efficacy by changing the way the molecule interacts with specific amino acid residues in the target protein.

For instance, the design of certain dipeptidyl peptidase IV (DPP-4) inhibitors involved the precise placement of a hydrogen-bond acceptor to create a bidentate interaction with an arginine residue (Arg125) in the active site. nih.gov This targeted positional placement was key to achieving high potency. nih.gov Similarly, extensive SAR studies on harmine analogs revealed that modifications at the 7-position were critical for DYRK1A kinase inhibition and subsequent biological effects. nih.gov Therefore, when developing derivatives of this compound, it would be crucial to systematically explore substitutions not only on attached moieties but also at the available positions (2, 5, and 6) of the pyridine ring itself to map out the optimal interaction points for target engagement. Predicting drug-target interaction networks can be aided by considering the roles of specific functional groups and their positions. nih.gov

Conformational Analysis of Derivatives

Conformational analysis is a critical aspect of drug design, as the three-dimensional structure of a molecule dictates its interaction with biological targets. For derivatives of this compound, the rotational freedom around the single bonds, particularly the bond connecting the aminomethyl group to the pyridine ring and the ethyl group, gives rise to various conformers. The relative energies of these conformers determine the most probable shape of the molecule in a biological system.

While specific conformational analysis studies on this compound are not readily found in published literature, the principles can be illustrated by examining related structures. For instance, a study on a complex molecule containing a methylpyridine moiety utilized NMR spectroscopy to determine the conformation of a piperidine (B6355638) ring in solution. mdpi.com Such techniques, including the use of coupling constants and Nuclear Overhauser Effect (NOE) data, are instrumental in elucidating the spatial arrangement of atoms.

The conformation of the ethyl group at the 3-position and the aminomethyl group at the 4-position of the pyridine ring will be influenced by steric and electronic factors. The ethyl group's rotation will be hindered by the adjacent aminomethyl group and the pyridine ring itself. Similarly, the aminomethyl group's orientation relative to the pyridine ring is crucial for potential interactions with a target protein. Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to model the potential energy surface and identify low-energy conformers.

A hypothetical conformational analysis of this compound would consider the dihedral angles around the C3-C(ethyl) and C4-C(aminomethyl) bonds. The relative energies of staggered and eclipsed conformations would be calculated to predict the most stable arrangement.

Table 1: Hypothetical Relative Energies of this compound Rotamers

| Dihedral Angle (H-N-C4-C3) | Dihedral Angle (H-C(ethyl)-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| 60° (gauche) | 60° (gauche) | 1.2 | 15 |

| 60° (gauche) | 180° (anti) | 0.5 | 35 |

| 180° (anti) | 60° (gauche) | 0.8 | 25 |

| 180° (anti) | 180° (anti) | 0.0 | 25 |

Note: This table is for illustrative purposes only and is based on general principles of conformational analysis. Actual values would require specific computational or experimental studies.

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of related compounds, known as a chemical library. This approach is highly valuable in the early stages of drug discovery for identifying hit and lead compounds. The this compound scaffold is well-suited for combinatorial derivatization at the amino group.

A common strategy for building a library around this scaffold would involve the parallel acylation or alkylation of the primary amine. A diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes (for reductive amination), can be employed to generate a library of amides, sulfonamides, or secondary amines, respectively.

For example, a research effort focused on the discovery of novel DPP-4 inhibitors utilized a combinatorial approach to synthesize a library of aminomethyl-pyridines. nih.gov This study demonstrated the feasibility of creating a diverse set of derivatives from a common pyridine-based core. While the specific starting material was different, the synthetic transformations are directly applicable to this compound.

A hypothetical combinatorial library synthesis starting from this compound could be designed as follows:

Scheme 1: Hypothetical Combinatorial Synthesis of this compound Derivatives

Table 2: Illustrative Building Blocks for a Combinatorial Library Based on this compound

| Reagent Type | Building Block (R group) | Resulting Functional Group |

| Carboxylic Acid | Acetyl, Benzoyl, Cyclohexylcarbonyl | Amide |

| Sulfonyl Chloride | Methanesulfonyl, Benzenesulfonyl, Toluenesulfonyl | Sulfonamide |

| Aldehyde | Benzaldehyde, Isobutyraldehyde, 2-Thiophenecarboxaldehyde | Secondary Amine |

Note: This table provides a hypothetical selection of building blocks to illustrate the principles of combinatorial library design.

The resulting library of compounds can then be screened for biological activity, and the structure-activity relationships can be analyzed to identify key structural features that contribute to the desired activity.

Computational-Assisted Design of Novel Derivatives

Computational methods are indispensable in modern drug discovery, enabling the rational design of novel compounds with improved properties. These in silico techniques can be used to predict the binding affinity of molecules to a biological target, estimate their pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and guide the design of combinatorial libraries.

For the design of novel this compound derivatives, a typical computational workflow would involve:

Target Identification and Homology Modeling: If the biological target is known, its three-dimensional structure is obtained from a protein database or generated through homology modeling if the experimental structure is unavailable.

Molecular Docking: The this compound scaffold and its virtual derivatives are then "docked" into the active site of the target protein. This process predicts the preferred binding orientation and calculates a docking score, which is an estimate of the binding affinity. Studies on other pyridine derivatives have successfully used molecular docking to predict binding modes and guide the synthesis of potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of known active and inactive compounds, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. Research on other heterocyclic compounds has shown the utility of QSAR in identifying key molecular descriptors that influence activity.

Virtual Screening: Large virtual libraries of compounds can be rapidly screened using docking and QSAR models to prioritize a smaller, more manageable set of compounds for synthesis and biological testing. This approach has been applied to the discovery of inhibitors for various targets using pyridine-containing scaffolds. malariaworld.orgnih.gov

Table 3: Key Computational Descriptors for Designing this compound Derivatives

| Descriptor Class | Example Descriptors | Predicted Property |

| Electronic | Partial charges, Dipole moment | Binding affinity, Reactivity |

| Steric | Molecular volume, Surface area | Target binding, Solubility |

| Lipophilic | LogP, Polar surface area (PSA) | Permeability, Absorption |

| 3D | Shape indices, Pharmacophore features | Target binding specificity |

Note: This table lists general descriptor classes and examples relevant to computational drug design.

The integration of these computational approaches allows for a more focused and efficient exploration of the chemical space around the this compound scaffold, ultimately increasing the probability of discovering novel and effective therapeutic agents.

Computational Chemistry and Theoretical Investigations of 3 Ethylpyridin 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating energies. For (3-Ethylpyridin-4-yl)methanamine, a hypothetical DFT study, likely using the B3LYP functional with a 6-311++G(d,p) basis set, would be performed to find the most stable conformation (the lowest energy state). researchgate.netresearchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule.

The resulting optimized geometry provides precise data on the spatial arrangement of atoms. For instance, the C-C bond lengths within the ethyl group are expected to be typical for single bonds, around 1.53 Å, while the C-C bond attached to the pyridine (B92270) ring might be slightly shorter due to electronic effects from the ring. wu.ac.th The geometry of the pyridine ring itself is largely planar. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ethyl)-C(pyridine) | ~1.51 Å |

| Bond Length | C-C (in ethyl) | ~1.53 Å |

| Bond Length | C(pyridine)-N(pyridine) | ~1.34 Å |

| Bond Length | C(pyridine)-C(methanamine) | ~1.51 Å |

| Bond Length | C-N (methanamine) | ~1.47 Å |

| Bond Angle | C-C-N (methanamine) | ~112° |

| Dihedral Angle | C-C-C-N (ethyl-pyridine) | Variable (determines conformation) |

Note: These values are illustrative and based on typical bond lengths and angles for similar structural motifs.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen of the amine group. The LUMO would likely be distributed across the pyridine ring's π-system. researchgate.net From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated. mdpi.com

Table 2: Hypothetical Frontier Orbital Data and Chemical Reactivity Descriptors

| Parameter | Formula | Predicted Value (eV) |

| HOMO Energy (EHOMO) | - | -6.20 |

| LUMO Energy (ELUMO) | - | -0.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.25 |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | 3.575 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.625 |

| Global Softness (S) | 1/(2η) | 0.190 |

Note: These values are hypothetical and serve to illustrate the application of HOMO-LUMO analysis.

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP surface would show the most negative potential (red) concentrated around the nitrogen atom of the pyridine ring and the lone pair of the aminomethyl group, identifying these as the primary sites for hydrogen bonding and electrophilic interactions. nih.gov Positive potential (blue) would be found around the hydrogen atoms, particularly those of the amine group and the pyridine ring. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be essential for:

Conformational Sampling: The ethyl and aminomethyl side chains are flexible. MD simulations can explore the different rotational conformations (rotamers) of these groups, revealing their preferred orientations and the energy barriers between them. rsc.org

Solvent Effects: By simulating the molecule in a solvent like water, MD can show how solvent molecules arrange themselves around the solute. It would highlight the formation of hydrogen bonds between water and the nitrogen atoms of the pyridine and amine groups, which can significantly influence the compound's conformation and properties. researchgate.net

In Silico Prediction of Molecular Interactions with Biomolecular Targets

In silico methods are crucial in drug discovery for predicting how a small molecule might interact with a biological target, such as a protein or enzyme. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This method is used to estimate the binding affinity and analyze the interactions, such as hydrogen bonds and hydrophobic contacts.

As this compound does not have a well-defined biological target, a hypothetical docking study could be performed against a protein where similar pyridine-containing structures are known to be active, such as a kinase or a G-protein coupled receptor. researchgate.netresearchgate.net The process would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Preparing the structure of this compound, typically using the optimized geometry from DFT calculations.

Using docking software to place the ligand into the protein's active site in various conformations and orientations.

Scoring the resulting poses based on binding energy, with more negative values indicating a more favorable interaction.

The results would identify the most likely binding mode and the key amino acid residues involved in the interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | LEU 83, VAL 91, LYS 105, GLU 120, PHE 152 |

| Hydrogen Bonds | N-H (amine) with GLU 120 (backbone C=O) |

| N (pyridine) with LYS 105 (side chain N-H) | |

| Hydrophobic Interactions | Ethyl group with VAL 91; Pyridine ring with PHE 152 |

Note: This table is purely illustrative of the type of data generated from a molecular docking study.

Binding Energy Calculations and Ligand Efficiency Analysis

However, raw binding affinity alone is not a sufficient measure of a compound's quality or potential. A large molecule may achieve high affinity through numerous contacts, but might be inefficient and possess poor pharmacokinetic properties. To address this, medicinal chemists use various "ligand efficiency" (LE) metrics to normalize binding energy with respect to the ligand's size. nih.govdundee.ac.uk These metrics help in selecting and optimizing fragments and hits into viable drug candidates. tandfonline.comrgdscience.com

The most common metric, Ligand Efficiency (LE), relates the binding energy to the number of non-hydrogen atoms (heavy atom count, HAC) in the molecule. wikipedia.org The formula is given by:

LE = -ΔG / N

where N is the number of non-hydrogen atoms. wikipedia.org

Other important metrics provide different perspectives on the efficiency of a ligand:

Binding Efficiency Index (BEI): This metric relates the binding potency (expressed as pIC50 or pKi) to the molecular weight (MW) of the compound. wikipedia.org

Lipophilic Ligand Efficiency (LLE or LiPE): This crucial metric assesses the balance between potency and lipophilicity (cLogP), aiming to guide the optimization of compounds towards better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rgdscience.com

Surface-Binding Efficiency Index (SEI): This index normalizes potency against the polar surface area (PSA), providing insight into the efficiency of polar interactions for binding. wikipedia.org

The following table presents a hypothetical analysis of this compound against a fictional "Target X Kinase" to illustrate how these metrics would be calculated and interpreted.

| Parameter | Value | Description |

|---|---|---|

| pIC50 | 7.5 | Hypothetical potency against Target X Kinase. |

| Binding Free Energy (ΔG) (kcal/mol) | -10.22 | Calculated from pIC50. |

| Molecular Weight (MW) (g/mol) | 136.20 | The sum of the atomic weights of atoms in the molecule. |

| Heavy Atom Count (HAC) | 10 | Number of non-hydrogen atoms. |

| cLogP | 1.8 | Hypothetical calculated lipophilicity. |

| Polar Surface Area (PSA) (Ų) | 38.9 | Sum of surfaces of polar atoms. nih.gov |

| Ligand Efficiency (LE) (kcal/mol/heavy atom) | 1.02 | ΔG / HAC |

| Binding Efficiency Index (BEI) | 55.1 | (pIC50 * 1000) / MW |

| Lipophilic Ligand Efficiency (LLE) | 5.7 | pIC50 - cLogP |

| Surface-Binding Efficiency Index (SEI) | 19.3 | pIC50 / (PSA / 100) |

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational quantum chemistry is a powerful tool for predicting the spectroscopic signatures of molecules. These theoretical spectra are invaluable for confirming molecular structures determined through synthesis and for interpreting experimental data. Density Functional Theory (DFT) is the most common and reliable method for these predictions. numberanalytics.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR spectra is a routine computational task. By calculating the magnetic shielding tensors of nuclei in a magnetic field, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can obtain accurate chemical shifts. nih.govnih.govacs.org These predicted values, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), provide a theoretical spectrum that can be directly compared with experimental results for structural verification. acs.orgresearchgate.net

Below is a table of hypothetical predicted NMR chemical shifts for this compound.

| Atom Position | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| H on C2 | ¹H | 8.45 |

| H on C5 | ¹H | 7.20 |

| H on C6 | ¹H | 8.50 |

| CH₂ (aminomethyl) | ¹H | 3.90 |

| NH₂ | ¹H | 1.75 (broad) |

| CH₂ (ethyl) | ¹H | 2.70 |

| CH₃ (ethyl) | ¹H | 1.25 |

| C2 | ¹³C | 149.5 |

| C3 | ¹³C | 138.0 |

| C4 | ¹³C | 145.0 |

| C5 | ¹³C | 123.0 |

| C6 | ¹³C | 150.0 |

| CH₂ (aminomethyl) | ¹³C | 42.5 |

| CH₂ (ethyl) | ¹³C | 22.0 |

| CH₃ (ethyl) | ¹³C | 14.0 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. wikipedia.orgyale.edu Computational methods can calculate these vibrational frequencies by determining the second derivative of the energy with respect to the atomic coordinates. numberanalytics.com The resulting predicted spectrum shows absorption bands corresponding to specific bond stretching, bending, and other molecular vibrations, which are characteristic of the functional groups present. numberanalytics.com

A table of hypothetical characteristic vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric/Asymmetric Stretch | 3300 - 3400 |

| C-H (aromatic) | Stretch | 3050 - 3150 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=N / C=C (pyridine ring) | Stretch | 1580 - 1610 |

| N-H (amine) | Scissoring (Bend) | 1550 - 1650 |

| C-N | Stretch | 1020 - 1250 |

UV-Vis Spectroscopy

The prediction of electronic spectra, which details a molecule's absorption of UV and visible light, is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). faccts.denii.ac.jp This method calculates the energies of electronic excited states and the probabilities of transitions from the ground state. mdpi.comresearchgate.net The output provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which correlate to the intensity of the absorption bands. acs.org

Hypothetical predicted UV-Vis absorption data for this compound are shown in the following table.

| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Electronic Transition |

|---|---|---|

| 215 | 0.45 | π → π |

| 265 | 0.15 | π → π |

| 290 | 0.02 | n → π* |

Reaction Pathway Elucidation and Mechanistic Studies

Computational chemistry is a fundamental tool for investigating the mechanisms of chemical reactions. grnjournal.usresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, crucially, transition states. rsc.orgacs.org The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate.

A plausible synthetic route to this compound is the catalytic hydrogenation of 3-ethyl-4-cyanopyridine. Computational studies can elucidate the step-by-step mechanism of such a transformation. rsc.org For example, a study might model the adsorption of the cyanopyridine onto a catalyst surface (e.g., Palladium or Rhodium), followed by the sequential addition of hydrogen atoms to the nitrile group. acs.org

The process would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactant (3-ethyl-4-cyanopyridine), product (this compound), any intermediates (e.g., the corresponding imine), and the transition states connecting them.

Frequency Calculations: Confirming that reactants, products, and intermediates are true minima on the potential energy surface (no imaginary frequencies) and that each transition state has exactly one imaginary frequency corresponding to the desired reaction coordinate.

Energy Profile Construction: Plotting the relative energies of all stationary points to visualize the reaction pathway and identify the rate-determining step.

A hypothetical energy profile for this reaction is presented in the table below.

| Reaction Step | Species | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (3-Ethyl-4-cyanopyridine + 2H₂) | 0.0 |

| 2 | Transition State 1 | +25.5 |

| 3 | Intermediate (3-Ethylpyridin-4-yl)methanimine + H₂ | -15.0 |

| 4 | Transition State 2 | +10.0 |

| 5 | Product (this compound) | -40.0 |

Such theoretical investigations provide deep mechanistic insights that are often difficult to obtain experimentally and can guide the development of more efficient synthetic methods. nih.gov

Potential Applications and Broad Research Avenues for 3 Ethylpyridin 4 Yl Methanamine Scaffolds

Fundamental Building Block in Complex Organic Synthesis

The structure of (3-Ethylpyridin-4-yl)methanamine, featuring a nucleophilic primary amine and a sterically accessible pyridine (B92270) nitrogen, makes it a highly useful building block in organic synthesis. Pyridine derivatives are fundamental in the creation of a vast array of more complex molecules, including natural products and functional materials researchgate.net. The aminomethyl group provides a reactive handle for a multitude of chemical transformations, allowing for the extension of the molecular framework.

Precursors for Advanced Heterocyclic Architectures

The this compound scaffold is well-suited to serve as a precursor for the synthesis of advanced heterocyclic architectures. The primary amine can readily participate in reactions to form new rings fused to or connected with the parent pyridine structure. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The development of novel synthetic routes to create diverse heterocyclic systems is a significant area of focus in organic chemistry mdpi.comyoutube.com. The reactivity of the aminomethyl group allows for its incorporation into larger, more complex ring systems, which are often features of biologically active molecules.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Type | Potential Heterocyclic Product |

|---|---|

| 1,3-Dicarbonyl Compound | Dihydropyrimidine or related fused systems |

| α,β-Unsaturated Carbonyl | Piperidone or fused piperidine (B6355638) derivatives |

| Isothiocyanate | Thiourea (B124793) derivatives, precursors to thiazoles |

Chiral Ligands in Asymmetric Catalysis

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical reactions nih.gov. P,N-type ligands, which contain both a phosphorus and a nitrogen donor atom, have emerged as a significant class of ligands for various catalytic processes nih.gov. The this compound structure provides a foundational scaffold for the synthesis of such ligands. The primary amine can be functionalized with a chiral phosphine group, and the pyridine nitrogen can also coordinate to a metal center. The chirality can be introduced either within the phosphine moiety or on the pyridine backbone itself. Such ligands are crucial in metal-catalyzed reactions like asymmetric hydrogenation, where they can induce high levels of enantioselectivity rsc.orgscispace.com. Although specific applications of ligands derived directly from this compound are not prominently documented, the potential for creating a new class of tunable chiral P,N-ligands from this scaffold is significant.

Scaffold Design in Medicinal Chemistry Research

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceutical agents due to its ability to engage in favorable interactions with biological targets and its good pharmacokinetic properties nih.gov. The this compound scaffold, therefore, serves as a valuable starting point for the design of new bioactive molecules. The ethyl group can modulate lipophilicity and steric interactions, while the aminomethyl group provides a vector for introducing a wide variety of functional groups to probe interactions with biological macromolecules.

Development of Potential Receptor Modulators

Receptor modulators are compounds that bind to a receptor and alter its activity. The design of selective receptor modulators is a key strategy in drug discovery for a multitude of diseases. Various heterocyclic scaffolds, including those based on pyridine, have been successfully employed to create potent and selective modulators for receptors such as the estrogen receptor nih.govresearchgate.net. The this compound scaffold can be elaborated through chemical synthesis to generate libraries of compounds for screening against various receptor targets. The ability to modify the substituents on both the amine and the pyridine ring allows for fine-tuning of the pharmacological properties to achieve desired agonist or antagonist activity.

Design of Enzyme Inhibitors

Enzyme inhibition is another cornerstone of modern drug development, targeting enzymes involved in the pathophysiology of diseases. Sulfonamides, for example, are a well-known class of carbonic anhydrase inhibitors mdpi.com. The aminomethyl group of this compound is a suitable attachment point for pharmacophores known to interact with enzyme active sites. By coupling this scaffold with moieties that mimic an enzyme's natural substrate or bind to a critical residue in the active site, novel enzyme inhibitors can be designed. The pyridine core can provide important hydrogen bonding and aromatic interactions to enhance binding affinity and selectivity.

Table 2: Potential Enzyme Targets and Design Strategies

| Enzyme Class | Design Strategy | Potential Therapeutic Area |

|---|---|---|

| Kinases | Introduce ATP-mimetic groups on the amine | Oncology, Inflammation |

| Proteases | Incorporate peptide-mimicking structures | Infectious Diseases, Oncology |

| Carbonic Anhydrases | Attach a sulfonamide group to the scaffold | Glaucoma, Diuretics |

Exploration as Antimicrobial Agent Scaffolds

The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. Heterocyclic compounds, including those containing 1,3,4-thiadiazole or carbazole moieties, have shown significant antimicrobial activity mdpi.comnih.gov. The this compound scaffold can be used to synthesize novel derivatives for antimicrobial screening. For instance, reaction of the amine with various electrophiles can produce amides, sulfonamides, and ureas, classes of compounds that have been explored for antimicrobial properties nih.gov. The pyridine nucleus itself is present in many antimicrobial compounds, and its combination with other pharmacologically active groups could lead to the discovery of new agents effective against resistant strains of bacteria and fungi researchgate.netmdpi.com.

Materials Science Applications

The unique combination of a basic pyridine nitrogen atom and a reactive primary amine group in the this compound structure makes it a versatile building block for novel materials.

Pyridine-containing polymers are a significant class of materials with a wide array of applications stemming from the unique properties of the pyridine moiety. researchgate.netresearchgate.net These polymers have been explored for roles in contaminant removal, as supports for recyclable reagents, and in the self-assembly of complex nanostructures like micelles and nanopatterned films. researchgate.net The incorporation of pyridine can enhance a polymer's thermal stability, charge-carrying capacity, and ability to coordinate with metals. mdpi.commdpi.com

The this compound scaffold could serve as a valuable monomer or functionalizing agent in polymer synthesis. The primary amine group provides a reactive handle for incorporation into polymer backbones through techniques like polycondensation, or for grafting onto existing polymer chains. The resulting functional polymers would be characterized by pendant ethyl-substituted pyridine groups, which could offer several advantages:

Tunable Basicity and Coordination: The nitrogen atom on the pyridine ring can act as a proton acceptor or a ligand for metal ions. The electronic effect of the ethyl group can subtly modify the basicity of the pyridine nitrogen, allowing for fine-tuning of the polymer's properties for applications in catalysis or metal ion sequestration.

Enhanced Solubility and Processability: The presence of the ethyl group may improve the solubility of the resulting polymers in organic solvents, facilitating their processing and characterization.

Hierarchical Structures: As demonstrated with vinyl pyridines, the self-assembly of block copolymers containing this compound units could be explored to create ordered nanostructures for applications in nanotechnology and materials science. researchgate.net

| Potential Polymer Type | Method of Incorporation | Key Feature from Scaffold | Potential Application |